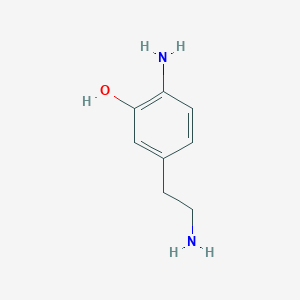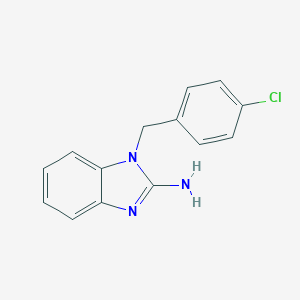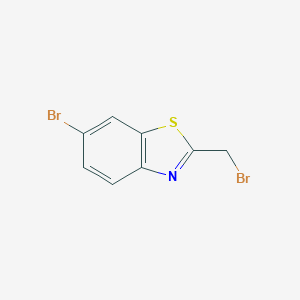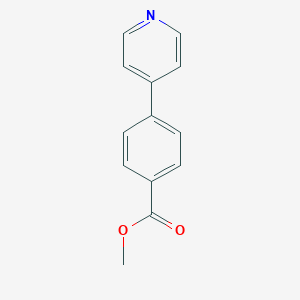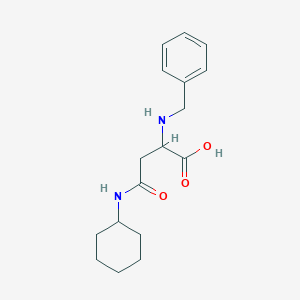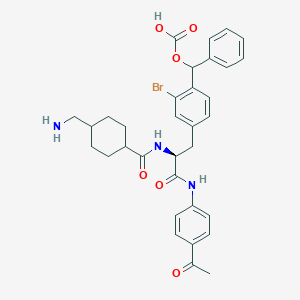
4-Aminomethylcyclohexanecarbonyl-O-2-bromobenzyloxycarbonyltyrosine 4-acetylanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminomethylcyclohexanecarbonyl-O-2-bromobenzyloxycarbonyltyrosine 4-acetylanilide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of tyrosine and is commonly referred to as AMCCB-tyrosine. The purpose of
Mécanisme D'action
The mechanism of action of AMCCB-tyrosine is not well understood. However, it is believed that the compound may act as a competitive inhibitor of protein-protein interactions. The bromoacetyl group of AMCCB-tyrosine is thought to form a covalent bond with a thiol group on the target protein, thereby blocking the protein-protein interaction.
Effets Biochimiques Et Physiologiques
AMCCB-tyrosine has been shown to have no significant toxicity in vitro and in vivo. The compound has been found to be stable in a wide range of pH and temperature conditions. In addition, AMCCB-tyrosine has been shown to be cell-permeable and can be used to study intracellular protein-protein interactions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using AMCCB-tyrosine in lab experiments include its high selectivity, stability, and cell permeability. The compound can be used to study a wide range of protein-protein interactions and can be easily incorporated into peptide inhibitors. However, the limitations of using AMCCB-tyrosine include its complex synthesis method and the need for specialized equipment and expertise.
Orientations Futures
There are several future directions for research on AMCCB-tyrosine. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the design and synthesis of new peptide inhibitors that target specific protein-protein interactions. In addition, AMCCB-tyrosine can be used as a tool for investigating the molecular mechanisms of protein misfolding diseases such as Alzheimer's and Parkinson's disease.
Conclusion
In conclusion, AMCCB-tyrosine is a chemical compound that has significant potential in scientific research. The compound has been shown to be a useful tool for the design and synthesis of peptide inhibitors, protein engineering, and biophysical studies. The complex synthesis method and the need for specialized equipment and expertise are some of the limitations of using AMCCB-tyrosine. However, the compound's high selectivity, stability, and cell permeability make it a valuable tool for investigating protein-protein interactions and other biological processes.
Méthodes De Synthèse
The synthesis of AMCCB-tyrosine involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the protection of the carboxyl group of tyrosine using a benzyl ester. The amino group of tyrosine is then protected using a carbamate group. The benzyl ester is then removed, and the amino group is selectively deprotected using a bromoacetyl group. The final product is obtained by acetylation of the amino group. The synthesis of AMCCB-tyrosine is a complex process that requires careful optimization of reaction conditions to yield high-quality product.
Applications De Recherche Scientifique
AMCCB-tyrosine has been extensively studied for its potential applications in drug discovery, protein engineering, and biophysical studies. The compound has been shown to be a useful tool for the design and synthesis of peptide inhibitors that target protein-protein interactions. AMCCB-tyrosine has also been used as a probe for studying protein-ligand interactions and protein conformational changes. In addition, the compound has been used as a tool for investigating protein folding and misfolding.
Propriétés
Numéro CAS |
109378-49-6 |
|---|---|
Nom du produit |
4-Aminomethylcyclohexanecarbonyl-O-2-bromobenzyloxycarbonyltyrosine 4-acetylanilide |
Formule moléculaire |
C33H36BrN3O6 |
Poids moléculaire |
650.6 g/mol |
Nom IUPAC |
[[4-[(2S)-3-(4-acetylanilino)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-oxopropyl]-2-bromophenyl]-phenylmethyl] hydrogen carbonate |
InChI |
InChI=1S/C33H36BrN3O6/c1-20(38)23-12-14-26(15-13-23)36-32(40)29(37-31(39)25-10-7-21(19-35)8-11-25)18-22-9-16-27(28(34)17-22)30(43-33(41)42)24-5-3-2-4-6-24/h2-6,9,12-17,21,25,29-30H,7-8,10-11,18-19,35H2,1H3,(H,36,40)(H,37,39)(H,41,42)/t21?,25?,29-,30?/m0/s1 |
Clé InChI |
PNPVDEPWEIHHIX-HPHOSPIKSA-N |
SMILES isomérique |
CC(=O)C1=CC=C(C=C1)NC(=O)[C@H](CC2=CC(=C(C=C2)C(C3=CC=CC=C3)OC(=O)O)Br)NC(=O)C4CCC(CC4)CN |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C(CC2=CC(=C(C=C2)C(C3=CC=CC=C3)OC(=O)O)Br)NC(=O)C4CCC(CC4)CN |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)NC(=O)C(CC2=CC(=C(C=C2)C(C3=CC=CC=C3)OC(=O)O)Br)NC(=O)C4CCC(CC4)CN |
Synonymes |
4-aminomethylcyclohexanecarbonyl-O-2-bromobenzyloxycarbonyltyrosine 4-acetylanilide H-Tra-Tyr(2-Br-Z)-4-acetylanilide trans-4-(aminomethyl)cyclohexanecarbonyl-O-(2-bromobenzyloxycarbonyl)tyrosine 4-acetylanilide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H,4H-[1,3]Oxazino[4,3-a]isoquinolin-4-one, 1,6,7,11b-tetrahydro-1-(hydroxymethyl)-9,10-dimethoxy-](/img/structure/B8495.png)




